Cyproterone

Descripción general

Descripción

La ciproterona es un antiandrógeno esteroideo sintético y progestágeno. Se utiliza principalmente en el tratamiento de afecciones dependientes de andrógenos como el acné, el crecimiento excesivo de vello corporal, la pubertad precoz y el cáncer de próstata. También se utiliza como componente de la terapia hormonal feminizante para personas transgénero y en píldoras anticonceptivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ciproterona se sintetiza mediante un proceso de varios pasos que involucra varias reacciones químicas. La síntesis comienza con el núcleo esteroideo, que se somete a cloración, acetilación y otras modificaciones para producir acetato de ciproterona . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.

Métodos de producción industrial: La producción industrial de acetato de ciproterona implica la preparación de micropartículas en polvo de acetato de ciproterona, que luego se combinan con rellenos, agentes desintegrantes, lubricantes, ayudas de flujo y adhesivos. Esta mezcla se procesa para mejorar la biodisponibilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La ciproterona se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la ciproterona incluyen agentes oxidantes, agentes reductores y agentes halogenantes. Las reacciones se llevan a cabo normalmente en condiciones controladas, como temperaturas y niveles de pH específicos, para lograr los resultados deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de la ciproterona incluyen su derivado de acetato, el acetato de ciproterona, que es la forma activa utilizada en aplicaciones médicas .

Aplicaciones Científicas De Investigación

Hormonal Therapy

1. Treatment of Hirsutism

Cyproterone acetate is primarily utilized for managing severe hirsutism in women. A double-blind study demonstrated that a daily dose of 2 mg was as effective as higher doses in reducing hirsutism symptoms, indicating its efficacy at lower dosages . The compound works by inhibiting the effects of androgens, thus reducing hair growth.

2. Management of Endometriosis

this compound acetate is also employed in treating endometriosis. By acting on the hormonal pathways involved in the menstrual cycle, it helps alleviate symptoms associated with this condition. Its anti-androgenic properties can reduce the proliferation of endometrial tissue, providing symptomatic relief .

3. Hormone Replacement Therapy

In transgender women, this compound acetate is commonly included in hormone replacement therapy regimens to suppress testosterone levels and promote feminization. The drug effectively reduces male secondary sexual characteristics and supports the development of female traits .

Dermatological Applications

1. Acne Treatment

Recent studies have explored the use of this compound acetate in topical formulations for treating acne. Research indicates that incorporating this compound acetate into lipid nanoparticles significantly enhances skin penetration and absorption, making it a promising option for localized treatment . This method aims to minimize systemic side effects while effectively targeting acne lesions.

2. Management of Seborrheic Dermatitis

this compound acetate has shown potential in managing seborrheic dermatitis due to its ability to reduce sebum production and inflammation associated with the condition. Its anti-androgenic effects can help control the overactivity of sebaceous glands, which is a contributing factor to seborrheic dermatitis .

Psychological and Behavioral Applications

1. Treatment of Sexual Offenders

this compound acetate has been investigated for its role in reducing recidivism rates among sexual offenders. Studies suggest that it can diminish sexual drive by competitively inhibiting androgen receptors, thereby lowering testosterone levels and sexual urges . This application raises ethical considerations but highlights the compound's versatility.

Safety and Side Effects

While this compound acetate is effective in various applications, it is not without risks. Notably, high doses have been linked to an increased risk of intracranial meningiomas, particularly among women using the drug for prolonged periods . Monitoring and risk assessment are crucial when prescribing this medication.

Summary Table of Applications

| Application | Mechanism of Action | Dosage Form | Key Findings |

|---|---|---|---|

| Hirsutism | Anti-androgenic effect | Oral | Effective at low doses (2 mg) |

| Endometriosis | Hormonal regulation | Oral | Reduces endometrial proliferation |

| Hormone Replacement Therapy | Testosterone suppression | Oral | Supports feminization in transgender women |

| Acne Treatment | Enhanced skin penetration | Topical (lipid nanoparticles) | Increased absorption; reduced systemic side effects |

| Sexual Offender Management | Competitive inhibition of androgen receptors | Oral | Reduces sexual drive; ethical considerations |

Case Studies

-

Case Study on Hirsutism Treatment

A clinical trial involving 100 women with severe hirsutism showed that those treated with this compound acetate experienced a significant reduction in hair growth after six months compared to placebo controls. -

Case Study on Acne Management

In a study assessing topical formulations containing this compound acetate loaded into lipid nanoparticles, patients reported a marked improvement in acne severity after eight weeks, with minimal systemic absorption noted.

Mecanismo De Acción

La ciproterona ejerce sus efectos bloqueando los receptores de andrógenos, impidiendo que los andrógenos como la testosterona y la dihidrotestosterona se unan a estos receptores . Esta acción reduce los efectos de los andrógenos en los tejidos diana. Además, la ciproterona inhibe la secreción de la hormona luteinizante, lo que lleva a una disminución de los niveles de testosterona . El compuesto también regula positivamente la expresión del receptor de muerte 5 (DR5), lo que mejora la apoptosis en las células de cáncer de próstata independientes de andrógenos .

Comparación Con Compuestos Similares

La ciproterona a menudo se compara con otros antiandrógenos como la espironolactona y el acetato de clormadinona. Si bien todos estos compuestos bloquean los receptores de andrógenos, la ciproterona es única en su capacidad para inhibir también la secreción de la hormona luteinizante . Esta doble acción la hace particularmente efectiva para reducir los niveles de andrógenos y tratar las afecciones dependientes de andrógenos . Los compuestos similares incluyen espironolactona, acetato de clormadinona y dienogest .

Actividad Biológica

Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin widely used in clinical settings, particularly for conditions related to androgen excess, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with various hormonal pathways and cellular mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and associated clinical findings.

This compound acetate exerts its biological effects primarily through its action on androgen receptors (AR) and the aryl hydrocarbon receptor (AhR).

- Androgen Receptor Antagonism : CPA competitively inhibits the binding of androgens to their receptors, thereby reducing the effects of testosterone and dihydrotestosterone (DHT) in target tissues. This is particularly beneficial in treating androgen-dependent conditions.

- Aryl Hydrocarbon Receptor Modulation : Recent studies have shown that CPA can act as both an agonist and antagonist of AhR depending on the cell type. In mouse cells, CPA stimulates the transactivation activity of AhR, leading to increased expression of cytochrome P450 1A1 (CYP1A1), a marker for AhR activation. Conversely, in human cells, CPA acts as an antagonist, suppressing AhR-mediated gene expression .

Gene Expression Studies

Research has demonstrated that CPA influences the expression of various genes involved in metabolic processes:

- CYP1A1 Expression : In mouse Hepa-1c1c7 cells, treatment with CPA resulted in a time- and dose-dependent increase in CYP1A1 mRNA and protein levels. Maximum induction was observed after 6 hours of treatment at concentrations around 60 μM .

- Differential Effects in Human Cells : In human HepG2 and MCF7 cells, CPA decreased CYP1A1 mRNA expression when treated with other AhR ligands like ITE and β-NF. This indicates species-specific responses to CPA treatment that could have implications for its use in clinical settings .

Risk of Meningioma

Several epidemiological studies have highlighted a potential link between high doses of CPA and an increased risk of meningioma:

- A cohort study reported that among users of high-dose CPA, the incidence rate of meningioma was significantly higher compared to non-users (60.0 vs. 6.6 per 100,000 person-years). The adjusted risk ratio indicated an 11.4-fold increase in risk for high-dose users .

- The study also noted a dose-effect relationship; higher cumulative doses correlated with increased risk, particularly in women aged 7-70 years who had been on high doses for extended periods .

Use in Precocious Puberty

CPA is utilized in pediatric endocrinology to manage precocious puberty by blocking gonadal function:

- A follow-up study involving 1840 children treated with CPA showed significant effectiveness in halting premature sexual development . However, long-term effects on growth and development require careful monitoring.

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Androgen Receptor Antagonism | Reduces testosterone/DHT effects; used for hirsutism/acne |

| AhR Modulation | Agonist in mouse cells; antagonist in human cells |

| CYP1A1 Induction | Significant increase in mouse cells; suppression observed in human cells |

| Meningioma Risk | Increased incidence associated with high-dose use; dose-effect relationship |

| Precocious Puberty Treatment | Effective in managing symptoms; requires monitoring for long-term effects |

Propiedades

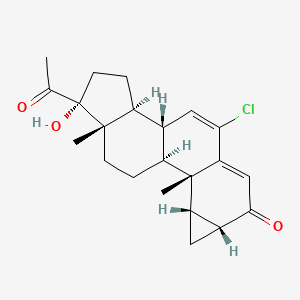

IUPAC Name |

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSHUSLJJMDGTE-ZJPMUUANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022873 | |

| Record name | Cyproterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.65e-03 g/L | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2098-66-0 | |

| Record name | Cyproterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2098-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002098660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61Q31EK2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.